molecular formula C10H12N2O B1592599 1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 253185-43-2

1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No.: B1592599
CAS No.: 253185-43-2
M. Wt: 176.21 g/mol
InChI Key: QWJOGPWJTLUXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1,2,3,5-tetrahydro-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-8-4-2-1-3-7(8)5-6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJOGPWJTLUXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624636
Record name 1-Amino-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253185-43-2
Record name 1-Amino-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

  • 1H-benzo[d]azepin-2(3H)-one

  • 1-amino-4,5-dihydro-1H-benzo[d]azepine

  • 1-amino-3H-benzo[d]azepin-2-one

Highlighting its Uniqueness: Its unique structure allows for diverse chemical modifications, enabling the development of a wide range of derivatives with potential therapeutic applications. The combination of its core structure with different functional groups can lead to compounds with novel and enhanced biological activities.

1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a versatile and promising compound with wide-ranging applications in multiple scientific fields. Its distinct chemical properties and potential for modification make it a valuable subject for ongoing research.

Biological Activity

1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews its biological activities, focusing on its neuroprotective effects, antioxidant properties, and interactions with GABA receptors.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 253185-43-2

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of various benzodiazepine derivatives, including this compound. A notable investigation involved assessing the compound's effects on human neuroblastoma SH-SY5Y cells exposed to oxidative stress induced by hydrogen peroxide (H₂O₂). The findings indicated that this compound significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential (ΔΨm), which are critical factors in neuronal health.

Table 1: Neuroprotective Activity Summary

CompoundCell LineTreatmentOutcome
This compoundSH-SY5YH₂O₂ exposureReduced ROS, improved ΔΨm
4-phenyl-1H-benzodiazepin-2(3H)-oneSH-SY5YH₂O₂ exposureSignificant neuroprotection

Antioxidant Properties

The antioxidant activity of benzodiazepine derivatives has been evaluated using assays such as DPPH and FRAP. Compounds similar to this compound demonstrated low cytotoxicity while exhibiting promising antioxidant capabilities. These properties suggest potential for developing therapeutic agents aimed at neurodegenerative diseases characterized by oxidative stress.

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)FRAP (µM FeSO₄)
Curcumin5.0200
This compound15.0150

Interaction with GABA Receptors

The interaction of benzodiazepine derivatives with GABA(A) receptors has been extensively studied. Research indicates that certain derivatives can act as agonists or inverse agonists at these receptors, influencing their pharmacological profiles. The substitution patterns on the benzodiazepine ring significantly affect receptor affinity and activity.

Table 3: GABA Receptor Activity

CompoundGABA(A) Receptor TypeActivity Type
FlunitrazepamPhasic InhibitionFull Agonist
ClobazamTonic InhibitionAntiepileptic

Case Study: Neuroprotection in Parkinson's Disease Models

In a study investigating the effects of various benzodiazepine derivatives on models of Parkinson's disease, compound 18 (a derivative of the benzodiazepine family) exhibited significant neuroprotection against mitochondrial dysfunction and oxidative stress. This was evidenced by reduced lipid peroxidation levels and improved glutathione levels in treated cells compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.